1-(2-Fluorobenzyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol . This compound is characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a 2-fluorobenzyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)cyclobutanecarboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the cyclobutane ring and the 2-fluorobenzyl group.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group.
Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluorobenzyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Fluorobenzyl)cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Fluorobenzyl)cyclobutanecarboxylic acid can be compared with other similar compounds such as:
1-(2-Chlorobenzyl)cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromobenzyl)cyclobutanecarboxylic acid: Similar structure but with a bromine atom instead of fluorine.
1-(2-Methylbenzyl)cyclobutanecarboxylic acid: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-5-2-1-4-9(10)8-12(11(14)15)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPBQOSNIVQQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.